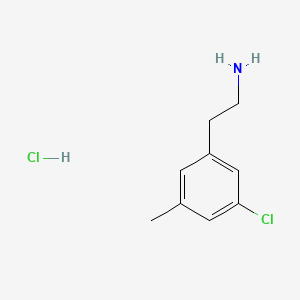

2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride

Beschreibung

2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a chlorine atom at the 3-position and a methyl group at the 5-position of the phenyl ring. The ethanamine backbone is protonated as a hydrochloride salt to enhance stability and aqueous solubility. This compound is structurally analogous to bioactive amines, such as neurotransmitters and synthetic pharmaceuticals, where substituents on the aromatic ring modulate receptor affinity and metabolic stability.

Eigenschaften

Molekularformel |

C9H13Cl2N |

|---|---|

Molekulargewicht |

206.11 g/mol |

IUPAC-Name |

2-(3-chloro-5-methylphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7-4-8(2-3-11)6-9(10)5-7;/h4-6H,2-3,11H2,1H3;1H |

InChI-Schlüssel |

PTZVMHIXGRCZCP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)Cl)CCN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method Overview:

This approach typically involves the reductive amination of the corresponding aldehyde or ketone precursor with ammonia or primary amines, followed by chlorination to introduce the chloro substituent on the aromatic ring.

Key Steps:

- Preparation of the precursor: 3-Chloro-5-methylbenzaldehyde is synthesized via electrophilic aromatic substitution or halogenation of commercially available 5-methylphenol derivatives.

- Reductive amination: The aldehyde reacts with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation, yielding the corresponding ethan-1-amine derivative.

- Chlorination: Aromatic chlorination is achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to selectively chlorinate the aromatic ring at the 3-position.

Reaction Conditions & Yields:

- Typical temperatures range from 0°C to 80°C.

- Yields are often reported between 70-85%, depending on the purity of starting materials and reaction control.

- Chlorination is optimized to prevent over-chlorination and polyhalogenation.

Chlorination of 2-(5-Methylphenyl)ethan-1-amine Derivatives

Method Overview:

This method involves starting from 2-(5-methylphenyl)ethan-1-amine, which is chlorinated directly on the aromatic ring using chlorinating agents.

Process Details:

- Starting Material: 2-(5-Methylphenyl)ethan-1-amine, synthesized via reductive amination of 3-chloro-5-methylbenzaldehyde.

- Chlorination: Employing reagents such as phosphorus oxychloride (POCl₃), sulfuryl chloride, or N-chlorosuccinimide (NCS) under reflux conditions.

- Isolation: The product is purified via acid-base extraction, followed by recrystallization.

Reaction Parameters & Yields:

- Chlorination at 80-120°C.

- Yields typically range from 65-80%.

- Selectivity is enhanced by controlling the reaction temperature and reagent equivalents.

Patent-Backed Synthesis Pathways

CN108003036B Patent (2017):

This patent describes a multi-step process for synthesizing amino compounds, including the preparation of aminoalkyl chlorides, which can be adapted for the target compound.

- Step 1: Ethanolamine reacts with hydrogen chloride to form aminoethyl hydrochloride.

- Step 2: Organic acids (like adipic acid) are reacted with ethanolamine under heating (~160°C) with hydrogen chloride to produce aminoalkyl chlorides.

- Step 3: Purification involves filtration and vacuum drying, yielding high-purity amino chlorides with yields around 90.5% and purity exceeding 99%.

Supporting Data and Process Optimization

| Method | Starting Material | Chlorinating Agent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination + Chlorination | 3-Chloro-5-methylbenzaldehyde | NCS / Cl₂ | 0-80°C | 70-85 | Selective aromatic chlorination |

| Direct Chlorination | 2-(5-Methylphenyl)ethan-1-amine | POCl₃ / SO₂Cl₂ | 80-120°C | 65-80 | Control over polyhalogenation |

| Patent Process (CN108003036B) | Ethanolamine + Organic acids | HCl | 120°C | 90.5% yield | High purity, scalable |

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylethylamines.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2-(3-Chloro-5-methylphenyl)ethan-1-amine Hydrochloride and Analogs

Notes:

- Lipophilicity : The target compound’s chloro and methyl substituents increase lipophilicity compared to heterocyclic analogs (e.g., isoxazole in ), favoring blood-brain barrier penetration.

- Electronic Effects : Fluorine in introduces strong electron-withdrawing effects, whereas methyl in the target compound is electron-donating, altering receptor interactions.

- Structural Complexity : The oxadiazol-containing analog has higher complexity (Topological Polar Surface Area = 60.2 Ų) due to its heterocyclic core, reducing membrane permeability compared to the target compound.

Biologische Aktivität

2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride is a chemical compound belonging to the class of phenylethylamines. Its unique structure, characterized by a chlorine atom and a methyl group on the phenyl ring, suggests potential biological activities that merit investigation. This article reviews existing research on its biological activity, including pharmacological effects, receptor interactions, and therapeutic implications.

- Molecular Formula : C9H12ClN

- Molecular Weight : Approximately 169.65 g/mol

- Solubility : The hydrochloride form enhances solubility and stability, making it suitable for various applications in research and industry.

Research indicates that 2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride may interact with neurotransmitter receptors, potentially functioning as an agonist or antagonist. This interaction is crucial for its relevance in neurological studies and its potential therapeutic effects in treating disorders related to neurotransmitter imbalances.

Neurotransmitter Interaction

The compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions suggest potential applications in treating psychiatric disorders such as depression and schizophrenia.

Case Studies and Research Findings

- Dopaminergic Activity : In vivo studies have demonstrated that the compound can influence dopaminergic activity, which is essential for conditions like Parkinson's disease and schizophrenia. For instance, it has been noted to reduce hyperactivity in rodent models induced by dopaminergic antagonists .

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through its action on serotonin receptors .

- Cytotoxicity : The compound's cytotoxic effects were evaluated against various cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

Data Tables

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves a Friedel-Crafts alkylation using 3-chloro-5-methylbenzene derivatives and ethylamine precursors. Key steps include:

- Step 1 : Alkylation of the benzene ring using a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethylamine side chain .

- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid .

Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like regioisomers or over-alkylation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the aromatic substitution pattern (chloro and methyl groups at positions 3 and 5) and ethylamine backbone.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₁Cl₂N).

- HPLC : Purity assessment (>98%) under reversed-phase conditions with UV detection (λ = 254 nm) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Short-term : Stable at -20°C in anhydrous, airtight containers (degradation <2% over 6 months).

- Long-term : Degradation observed at room temperature (hydrolysis of the amine group in humid environments). Use desiccants and inert gas purging for extended storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in receptor binding assays (e.g., serotonin receptors) often arise from:

- Assay Variability : Differences in cell lines (HEK293 vs. CHO) or buffer pH affecting ionization .

- Structural Analogues : Compare activity with derivatives like 2-(4-chlorophenyl)ethanamine to isolate substituent effects .

Use orthogonal assays (e.g., β-arrestin recruitment vs. cAMP measurement) to confirm biased agonism .

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes (enantiomeric excess >90%) .

- Enzymatic Resolution : Use transaminases (e.g., Arthrobacter spp.) to selectively deaminate the undesired enantiomer .

Monitor chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to 5-HT₂A receptors. Focus on hydrophobic interactions with Phe340 and π-stacking with the chloro-phenyl group .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Validate predictions with mutagenesis (e.g., Ala-scanning of receptor residues) .

Q. How do substituent modifications (e.g., Cl vs. CF₃) alter pharmacokinetic properties?

- Methodological Answer :

- LogP Analysis : Chloro-substitution increases lipophilicity (LogP = 2.1) vs. trifluoromethyl (LogP = 2.8), impacting blood-brain barrier penetration .

- Metabolic Stability : Introduce deuterium at α-ethyl positions to reduce CYP450-mediated oxidation (t₁/₂ increased from 1.5 to 4.2 hours in hepatic microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.